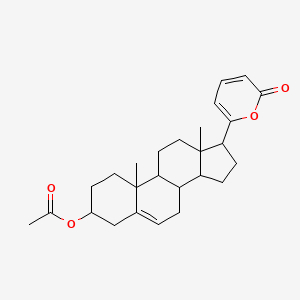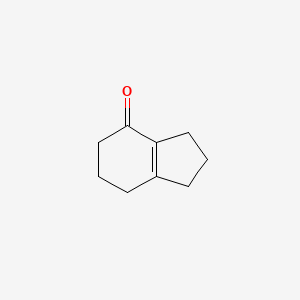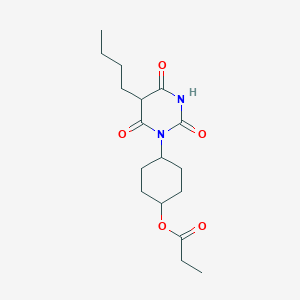
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate: is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of a pyran ring fused to an androstane skeleton, which is further modified by an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the pyran ring and the acetate group. Common synthetic routes include:
Oxidation: of the steroidal precursor to introduce the keto group.
Cyclization: to form the pyran ring.
Acetylation: to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is used as a building block for the synthesis of more complex steroidal compounds. It serves as a precursor for the development of novel pharmaceuticals and bioactive molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in studies related to hormone regulation and metabolic pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in metabolic pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
- 14-Hydroxy-17-(2-oxo-2H-pyran-4-yl)androst-4-en-3-yl 6-deoxy-4-O-hexopyranosylhexopyranoside
- 3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol
Comparison: Compared to similar compounds, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is unique due to the specific positioning of the pyran ring and the acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
15019-25-7 |
|---|---|
Formule moléculaire |
C26H34O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-7,18-22H,8-15H2,1-3H3 |
Clé InChI |
WWKWBPKFSWOFGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C5=CC=CC(=O)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)







![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
